molecular formula C10H12FNO2S B2547354 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride CAS No. 2253632-67-4

8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride

Cat. No.: B2547354
CAS No.: 2253632-67-4
M. Wt: 229.27
InChI Key: VWPWWAUULOQASC-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride is a chemical compound with the molecular formula C10H12FNO2S. It is known for its unique structure, which includes a tetrahydroquinoline core substituted with a sulfonyl fluoride group.

Preparation Methods

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride typically involves the following steps:

Chemical Reactions Analysis

8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1,2,3,4-tetrahydroquinoline and its derivatives share structural similarities.

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPWWAUULOQASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)F)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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